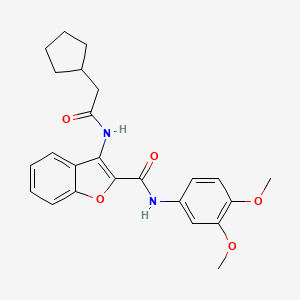

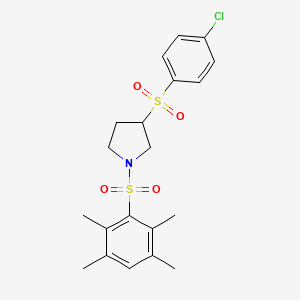

3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide" is a derivative of benzofuran, which is a heterocyclic compound with various biological activities. Benzofuran derivatives have been synthesized and studied for their potential applications in medicinal chemistry, including antimicrobial, antihyperlipidemic, and antistaphylococcal activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cascade reactions or multi-component reactions. For instance, a general and efficient synthesis of 2-benzofuran-2-ylacetamides can be achieved through sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization . Another example is the one-pot, three-component synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, which involves the reaction of N-benzyl-2-cyanoacetamide with other reactants in the presence of a base . These methods highlight the versatility and efficiency of synthesizing complex benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The substitution patterns on the benzofuran core, such as the presence of dimethoxyphenyl groups, can significantly influence the biological activity and physical properties of these compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including annulation, which is a key step in the synthesis of benzofuran-2(3H)-ones . The reactivity of these compounds can be further explored through molecular docking studies, which can predict their interaction with biological targets and potential inhibitor effects against diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 3,4-dimethoxyphenyl group can affect these properties and thus the compound's suitability for pharmaceutical applications. Spectroscopic methods, such as IR, NMR, and Mass spectrometry, are commonly used to characterize these compounds . Additionally, computational studies, including DFT calculations, can provide insights into the electronic structure, vibrational properties, and potential nonlinear optical properties of these molecules .

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the synthesis of novel compounds with potential biological activities. For example, the synthesis and characterization of various benzofuran-2-carboxamide derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and analgesic agents. These studies often involve detailed synthetic routes, starting from basic chemical precursors to the final desired compounds, followed by their structural characterization using techniques like NMR, IR, Mass spectrometry, and sometimes X-ray crystallography (Lavanya, R. Sribalan, & V. Padmini, 2017).

Biological Evaluation

Compounds with a benzofuran-2-carboxamide core structure have been evaluated for various biological activities. For instance, some derivatives have been tested for their anti-inflammatory, analgesic, and antipyretic properties in vivo, showing promising activities. Such studies are crucial for identifying potential new therapeutic agents (Yong-Sheng Xie et al., 2014).

Antihyperlipidemic Activity

A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and evaluated for their in vivo antihyperlipidemic activity, showing potential as lipid-lowering agents. This suggests a promising avenue for the treatment of hyperlipidemia and coronary heart diseases (T. Al-qirim et al., 2012).

Chemoinformatic Studies

Coumarins and 1-azacoumarins, related to benzofuran compounds, have been extensively studied for their biological activities, showing versatility as biodynamic agents. These studies highlight the importance of structural diversity in the search for new biological functions and therapeutic applications (M. Kulkarni et al., 2006).

properties

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-19-12-11-16(14-20(19)30-2)25-24(28)23-22(17-9-5-6-10-18(17)31-23)26-21(27)13-15-7-3-4-8-15/h5-6,9-12,14-15H,3-4,7-8,13H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHGWQFHTWOCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)

![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)